4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide
Description
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N4O/c11-7-4-6(10(12,13)14)5-17-9(7)16-3-1-2-8(19)18-15/h4-5H,1-3,15H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBNRJJDWCZXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)NN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine, which is reacted with butanohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Catalysts and Reagents: Common catalysts include acids like hydrochloric acid or bases like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to known inhibitors.
Biological Probes: Used in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Interference with metabolic pathways, leading to the inhibition of cell growth or function.
Comparison with Similar Compounds
Examples :
- 830331-04-9: Contains a cyclohexylcarbonyl-aminomethyl-thienylsulfonyl group.
- 830331-05-0: Features a phenylsulfonyl-aminomethyl-thienylsulfonyl substituent. Comparison: These analogs share the butanohydrazide backbone but vary in sulfonyl and aryl substitutions, which may influence target specificity.
Key Research Findings and Implications
- Role of Trifluoromethyl Groups : The 3-chloro-5-(trifluoromethyl)-pyridinyl group is a common motif in agrochemicals due to its electron-withdrawing properties, enhancing binding to target enzymes like acetyl-CoA carboxylase (herbicides) or chitin synthase (insecticides) .
- Hydrazide vs. Ester Bioactivity : Hydrazide derivatives (e.g., target compound) may exhibit lower acute toxicity compared to esters like haloxyfop, which are prone to hydrolysis into toxic metabolites .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinamine and a butanohydrazide precursor. Key steps include:
- Step 1 : Activation of the pyridinylamine’s amino group using coupling agents like EDCI or DCC in anhydrous DMF .
- Step 2 : Hydrazide formation via condensation with butyric hydrazide under reflux in ethanol or THF .
- Optimization : Yields improve with controlled pH (7–8) and exclusion of moisture. Microwave-assisted synthesis (80–100°C, 30 min) reduces side products .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : H and C NMR confirm the hydrazide linkage (δ 8.2–8.5 ppm for pyridine protons, δ 160–165 ppm for carbonyl carbons) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 283.64 (CHClFNO) .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Antibacterial : Inhibits bacterial acps-pptase enzymes (IC ~2.5 µM), critical for lipid biosynthesis .
- Agrochemical Potential : Structural analogs (e.g., haloxyfop derivatives) show herbicidal activity by targeting acetyl-CoA carboxylase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target specificity?
- Approach :
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the pyridine 5-position improves enzyme binding .
- Hydrazide Chain Flexibility : Shortening the butanohydrazide chain reduces off-target effects in bacterial assays .
- Data Table : SAR Trends in Analogs
| Modification | Bioactivity (IC, µM) | Selectivity Index |
|---|---|---|
| -CF at C5 | 2.5 (acps-pptase) | 12.3 |
| Shorter chain (C3) | 4.1 | 8.7 |
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- Techniques :
- X-ray Crystallography : Confirms planar pyridine-hydrazide conformation (bond angles: 120° for sp carbons) .
- DFT Calculations : Predicts electrophilic regions (e.g., pyridine N1) for nucleophilic attack .
- Case Study : A 2023 study used F NMR to track trifluoromethyl group stability under acidic conditions .
Q. How can researchers address contradictions in reported biological data across studies?
- Critical Analysis Framework :
- Assay Variability : Compare enzyme sources (e.g., recombinant vs. native acps-pptase) .
- Solubility Factors : Use DMSO concentrations <1% to avoid false negatives in bacterial assays .
- Contradiction Example :
- Study A : IC = 2.5 µM (recombinant E. coli enzyme) .
- Study B : IC = 8.7 µM (native B. subtilis enzyme) .
- Resolution : Species-specific enzyme isoforms explain variance .
Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Tools :
- SwissADME : Predicts moderate blood-brain barrier penetration (BOILED-Egg model) .
- Molecular Docking (AutoDock Vina) : Validates binding to acps-pptase (binding energy: -9.2 kcal/mol) .
Q. How can researchers mitigate hydrolysis of the hydrazide moiety during storage?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
